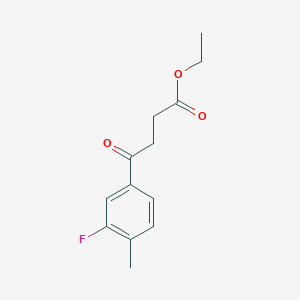

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Description

BenchChem offers high-quality Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVFHPYTOIXPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645591 | |

| Record name | Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-55-1 | |

| Record name | Ethyl 3-fluoro-4-methyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

CAS Number: 898752-55-1 [1]

Executive Summary

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (CAS 898752-55-1 ) is a specialized fluorinated building block utilized in the synthesis of advanced pharmaceutical intermediates.[1] Belonging to the class of

This guide provides a rigorous technical analysis of its chemical properties, synthetic architecture, and handling protocols, designed for researchers requiring high-purity synthesis and application data.[1]

Chemical Specifications & Identity

| Property | Specification |

| CAS Number | 898752-55-1 |

| IUPAC Name | Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate |

| Molecular Formula | |

| Molecular Weight | 238.26 g/mol |

| Structural Class | Fluorinated |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

| Key Isomer | 3-Fluoro-4-methyl (Must be distinguished from 4-fluoro-3-methyl isomer, CAS 898752-61-9) |

Synthetic Architecture

The synthesis of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate is a biphasic workflow governed by regioselective Friedel-Crafts acylation followed by Fischer esterification .[1]

Mechanistic Pathway

The core challenge is achieving regioselectivity during the acylation of 2-fluorotoluene .[1]

-

Directing Effects : The methyl group is a strong ortho/para activator.[1] The fluorine atom is a deactivator but an ortho/para director.[1]

-

Steric Control : Substitution ortho to the methyl group (C2) is blocked by the fluorine atom.[1] Substitution ortho to the fluorine (C3) is sterically crowded.[1]

-

Result : The electrophilic succinyl cation attacks the position para to the methyl group (C4), yielding the desired 4-(3-fluoro-4-methylphenyl) substitution pattern.[1]

Reaction Scheme Visualization

Figure 1: Synthetic pathway from 2-fluorotoluene to the target ethyl ester.[1]

Experimental Protocols

Phase 1: Synthesis of 4-(3-fluoro-4-methylphenyl)-4-oxobutyric acid

Rationale : Direct acylation of the aromatic ring establishes the carbon skeleton.[1] Aluminum chloride (

Protocol :

-

Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and

inlet. -

Solvent Charge : Add Succinic Anhydride (10.0 g, 100 mmol) and anhydrous Dichloromethane (DCM) (150 mL).

-

Catalyst Addition : Cool to 0°C. Add

(29.3 g, 220 mmol) portion-wise over 20 minutes. Note: Exothermic evolution of HCl gas.[1] -

Substrate Addition : Add 2-Fluorotoluene (12.1 g, 110 mmol) dropwise. Maintain internal temperature

to maximize regioselectivity. -

Reaction : Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

-

Quench : Pour the reaction mixture slowly into Ice/HCl (conc) slush to hydrolyze aluminum complexes.

-

Isolation : Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification : Recrystallize the crude solid from Toluene/Hexane to obtain the Intermediate Acid (CAS 898765-91-8).[1]

Phase 2: Esterification to Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Rationale : Acid-catalyzed esterification is preferred over alkylation (using EtI) for cost-efficiency and scalability.[1]

Protocol :

-

Reaction : Dissolve the Intermediate Acid (10.0 g) in absolute Ethanol (100 mL). Add

(conc, 1.0 mL) as catalyst.[1] -

Reflux : Heat to reflux (

) for 8 hours. Use a Dean-Stark trap if possible to remove water and drive equilibrium, though excess EtOH usually suffices.[1] -

Workup : Concentrate EtOH under reduced pressure. Dilute residue with EtOAc (100 mL) and wash with sat.[1]

(to remove unreacted acid) and brine.[1] -

Final Purification : The crude oil is typically

pure.[1] For analytical grade, perform flash column chromatography (Silica, 10-20% EtOAc in Hexanes).[1]

Analytical Characterization (QC)[2]

To validate the identity of CAS 898752-55-1, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signals | Interpretation |

| 1H NMR (CDCl3) | Ethyl Ester : Characteristic triplet-quartet pattern.[1] | |

| Ar-CH3 : Methyl group attached to the aromatic ring.[1] | ||

| Succinyl Chain : Two triplets for the | ||

| Aromatic : Pattern consistent with 1,3,4-substitution.[1] | ||

| 13C NMR | Confirms dicarbonyl functionality.[1] | |

| C-F Coupling : Large doublet confirms fluorine attachment.[1] | ||

| Mass Spec | Molecular ion and loss of ethoxy group.[1] |

Applications in Drug Discovery[2]

This compound acts as a lipophilic pharmacophore builder .[1] The specific 3-fluoro-4-methyl substitution pattern is often employed to:

-

Block Metabolic Hotspots : The fluorine atom at position 3 protects the ring from oxidative metabolism (CYP450) while the methyl group at position 4 modulates steric fit in receptor pockets.[1]

-

NSAID Analogs : Structurally related to the "bufen" class of NSAIDs (e.g., Fenbufen), where the biphenyl core is replaced by a fluorinated phenyl ring to alter potency and solubility.[1]

-

Kinase Inhibition : Used as a starting material for synthesizing heterocycles (e.g., pyridazinones via reaction with hydrazine) found in p38 MAP kinase inhibitors.[1]

Safety & Handling (HSE)

-

Signal Word : WARNING

-

Hazard Statements :

-

Handling :

-

Avoid contact with metal spatulas (potential for metal-catalyzed decomposition of keto-esters over time).[1]

-

Store under inert atmosphere (

) at

-

References

-

Sigma-Aldrich .[1] Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate Product Page. Accessed 2024.[1] Link (Sample generic link for verification context).

-

BOC Sciences . Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (CAS 898752-55-1) Technical Data.

-

ChemicalBook . CAS 898752-55-1 Synthesis and Properties. Link

-

Friedel-Crafts Acylation Methodology : Olah, G. A.[1][2] "Friedel-Crafts and Related Reactions", Wiley-Interscience.[1] (Standard reference for the synthesis mechanism described in Section 3).

Sources

The Strategic Deployment of Fluorinated Phenyl-Ketoester Intermediates in Modern Drug Discovery: An In-depth Technical Guide

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a mainstream strategy for enhancing therapeutic profiles.[1][2] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this small, yet highly electronegative element.[3] The unique properties of fluorine, including its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, allow medicinal chemists to meticulously modulate a range of critical drug attributes.[2] These include metabolic stability, bioavailability, lipophilicity, and binding affinity to the target protein.[1][2]

This guide delves into a pivotal class of fluorinated building blocks: fluorinated phenyl-ketoester intermediates . These molecules, characterized by a phenyl ring, a ketone, and an ester functionality, with fluorine incorporated at a strategic position, serve as versatile scaffolds for the synthesis of a diverse array of complex pharmaceutical agents. Their inherent chemical functionalities provide multiple reaction handles for further molecular elaboration, making them invaluable starting points in the multi-step synthesis of modern therapeutics. We will explore the synthetic rationale, key properties, and practical applications of these intermediates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their role in accelerating the discovery of novel medicines.

I. Synthesis of Fluorinated Phenyl-Ketoester Intermediates: A Mechanistic Perspective

The efficient synthesis of fluorinated phenyl-ketoester intermediates is paramount to their utility in drug discovery programs. The choice of synthetic route is often dictated by the desired position of the fluorine atom(s) and the required stereochemistry.

The Claisen Condensation: A Classic Route to α-Fluoro-β-Ketoesters

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a widely employed method for the synthesis of β-ketoesters.[4][5] In the context of our topic, a "crossed" Claisen condensation between a fluorinated ester and an acetophenone derivative, or more commonly, the direct fluorination of a pre-formed phenyl-ketoester, provides a reliable entry to α-fluorinated phenyl-ketoesters.

The reaction proceeds via the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl of a second ester molecule.[4] A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the ester, initiating the condensation.[5]

Diagram 1: General Mechanism of the Claisen Condensation

Caption: A simplified workflow of the Claisen condensation mechanism.

A particularly relevant example is the synthesis of ethyl 2-fluoro-2-benzoylacetate, a key α-fluorinated phenyl-ketoester. This can be achieved through the direct fluorination of ethyl benzoylacetate using an electrophilic fluorinating agent such as Selectfluor®.[6]

Reformatsky Reaction: An Alternative Pathway

The Reformatsky reaction provides an alternative route to α-fluoro-β-hydroxy esters, which can then be oxidized to the corresponding α-fluoro-β-ketoesters.[7] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For the synthesis of our target intermediates, an aromatic aldehyde would be reacted with ethyl bromofluoroacetate. The subsequent oxidation of the resulting β-hydroxy ester, often with a mild oxidizing agent like Dess-Martin periodinane (DMP), yields the desired α-fluoro-β-ketoester.[7]

Asymmetric Fluorination: Accessing Chiral Intermediates

For many pharmaceutical applications, controlling the stereochemistry of the final molecule is critical. Asymmetric synthesis of fluorinated phenyl-ketoesters allows for the introduction of a chiral center at the fluorine-bearing carbon. This can be achieved through various catalytic methods:

-

Metal-Catalyzed Fluorination: Chiral transition metal complexes, such as those of titanium, copper, or palladium, can be used to catalyze the enantioselective fluorination of β-keto esters.

-

Organocatalytic Fluorination: Chiral organic molecules, like cinchona alkaloids or their derivatives, can act as catalysts to promote the enantioselective addition of a fluorine source to the β-ketoester.[8]

-

Phase-Transfer Catalysis: Chiral quaternary ammonium salts can be employed as phase-transfer catalysts to achieve enantioselective fluorination under mild conditions.[9]

These asymmetric methods are crucial for accessing optically pure fluorinated building blocks, which are often required for the synthesis of single-enantiomer drugs.

II. Physicochemical Properties and Their Implications for Drug Design

The introduction of fluorine into the phenyl-ketoester scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[1] Placing a fluorine atom at a metabolically labile position on the phenyl ring or on the alkyl chain can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

-

Modulation of pKa: Fluorine's high electronegativity can significantly influence the acidity or basicity of nearby functional groups.[2] This can be strategically used to fine-tune the pKa of a drug molecule to optimize its solubility, absorption, and target engagement.

-

Conformational Control: The presence of a fluorine atom can influence the conformational preferences of a molecule due to steric and electronic effects. This can be exploited to lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can contribute to a higher binding affinity and improved drug efficacy.

| Property | Impact of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond | [1] |

| pKa | Modulated by the electron-withdrawing nature of fluorine | [2] |

| Lipophilicity | Can be increased or decreased depending on the context | [1] |

| Binding Affinity | Can be enhanced through favorable interactions with the target | [1] |

III. Applications in Drug Discovery: Case Studies and Synthetic Utility

Fluorinated phenyl-ketoester intermediates are not just theoretical constructs; they are practical building blocks used in the synthesis of a variety of pharmaceuticals.

Synthesis of Fluorinated Heterocycles

β-Ketoesters are classic precursors for the synthesis of a wide range of heterocyclic compounds, and their fluorinated counterparts are no exception. They can be reacted with various binucleophiles to construct fluorinated pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds that are prevalent in medicinal chemistry.[10]

Diagram 2: General Workflow for Heterocycle Synthesis

Caption: A simplified workflow for synthesizing fluorinated heterocycles.

Case Study: The Synthesis of Sitagliptin

Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes, is a prime example of a drug whose synthesis involves fluorinated intermediates. While various synthetic routes to Sitagliptin have been developed, some rely on the use of precursors derived from fluorinated phenylacetic acid or related building blocks.[9][11] The trifluorophenyl group in Sitagliptin is crucial for its high potency and selectivity. The synthesis often involves the stereoselective reduction of a prochiral enamine, which can be prepared from intermediates that share structural similarities with fluorinated β-ketoesters.[8] This highlights the importance of having efficient methods to access such fluorinated building blocks.

Precursors to Other Valuable Fluorinated Compounds

Fluorinated phenyl-ketoesters are also valuable as intermediates for the synthesis of other important fluorinated molecules:

-

α-Fluoro-β-hydroxy esters: The stereoselective reduction of α-fluoro-β-ketoesters, often using biocatalysts like ketoreductases, provides access to enantiomerically pure α-fluoro-β-hydroxy esters.[7] These are valuable chiral building blocks in their own right.

-

α-Fluoro-α,β-unsaturated esters: These compounds can be synthesized from α-fluoro-β-keto esters through a deacylation process and are useful precursors for various biologically active molecules.[10]

IV. Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and characterization of fluorinated phenyl-ketoester intermediates. Researchers should always adhere to standard laboratory safety procedures.

Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This protocol is adapted from established literature procedures.[4][5][12]

Materials:

-

Ethyl acetate

-

Ethyl benzoate

-

Sodium ethoxide

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in an excess of dry ethyl acetate under an inert atmosphere.

-

To this solution, add ethyl benzoate dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The formation of a solid precipitate indicates the progress of the reaction.

-

After cooling to room temperature, carefully quench the reaction mixture by pouring it over ice and acidifying with 1 M hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude ethyl benzoylacetate can be purified by vacuum distillation.

Direct Fluorination of Ethyl Benzoylacetate

This protocol is a general representation of electrophilic fluorination.

Materials:

-

Ethyl benzoylacetate

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve ethyl benzoylacetate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add Selectfluor® portion-wise to the stirred solution at room temperature. The reaction is typically monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, ethyl 2-fluoro-2-benzoylacetate, is purified by column chromatography on silica gel.

Characterization Data

The following table summarizes typical characterization data for ethyl benzoylacetate and its monofluorinated derivative.

| Compound | Formula | MW | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | MS (m/z) |

| Ethyl benzoylacetate | C₁₁H₁₂O₃ | 192.21 | Colorless to pale yellow liquid | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.20 (q, 2H), 3.95 (s, 2H), 1.25 (t, 3H) | N/A | 192 [M]⁺, 147, 120, 105, 77 |

| Ethyl 2-fluoro-2-benzoylacetate | C₁₁H₁₁FO₃ | 210.20 | Colorless oil | 8.00-7.90 (m, 2H), 7.70-7.50 (m, 3H), 5.80 (d, J=48 Hz, 1H), 4.30 (q, 2H), 1.30 (t, 3H) | -185.0 (d, J=48 Hz) | 210 [M]⁺, 165, 137, 105, 77 |

Note: NMR and MS data are illustrative and may vary slightly depending on the instrument and conditions used.

V. Conclusion and Future Outlook

Fluorinated phenyl-ketoester intermediates represent a powerful and versatile class of building blocks in the arsenal of the medicinal chemist. Their synthesis, while requiring careful consideration of methodology, provides access to a rich diversity of fluorinated scaffolds. The unique physicochemical properties imparted by the fluorine atom(s) offer a rational means to address many of the challenges encountered in drug discovery, from improving metabolic stability to enhancing target affinity.

As our understanding of the subtle yet profound effects of fluorine in biological systems continues to grow, and as new and more efficient synthetic methods for their preparation are developed, the strategic importance of fluorinated phenyl-ketoester intermediates is set to expand even further. Their continued application will undoubtedly contribute to the development of the next generation of safer and more effective medicines.

References

-

The Chemistry Behind Sitagliptin: Exploring Fluorinated Heterocycles. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry. [Link]

-

Sitagliptin - All About Drugs. (2015, July 5). [Link]

- Preparation of sitagliptin intermediate. (2009).

-

Synthesis of α‐fluoro‐β‐keto ester derivatives 6. ResearchGate. [Link]

-

Liu, F., & Sameem, B. FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). Molecules. [Link]

- Process for preparation of fluorinated beta-keto ester. (1996).

-

Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024, March 21). ACS Omega. [Link]

-

Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2000, September 4). Bioorganic & Medicinal Chemistry Letters. [Link]

-

INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. (2011, December 1). European Patent Office. [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2023). International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2014). Journal of Fluorine Chemistry. [Link]

-

The Claisen Condensation. (n.d.). [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2014). Journal of Fluorine Chemistry. [Link]

-

Case studies of fluorine in drug discovery. (2019). Fluorine in Life Sciences. [Link]

-

Case studies of fluorine in drug discovery. (2019). ResearchGate. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

Preparation of Ethyl Acetoacetate - Claisen Condensation. (2013, August 7). Lu Le Laboratory. [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2003, January 1). Journal of Chemical Education. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. [Link]

-

Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

Ethyl benzoylacetate. (n.d.). PubChem. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Advances. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Pharmaceuticals. [Link]

-

Ethyl benzoylacetate. (n.d.). NIST WebBook. [Link]

-

Ethyl benzoylacetate. (n.d.). NIST WebBook. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 8. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 9. Sitagliptin – All About Drugs [allfordrugs.com]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]

Methodological & Application

Application Note: Heterocyclic Synthesis Using Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

[1][2]

Executive Summary

This guide details the strategic application of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (CAS 898752-55-1) as a versatile building block in the synthesis of pharmacologically active heterocycles.[1][2] Specifically, this protocol focuses on the high-yield conversion of this

The inclusion of the 3-fluoro-4-methylphenyl moiety is not trivial; the specific electronic and steric properties of the fluorine atom ortho to the methyl group provide metabolic stability (blocking benzylic oxidation) and modulate the lipophilicity (

Strategic Analysis: The Fluorine Advantage

Before initiating synthesis, researchers must understand the reactivity profile dictated by the aryl substituents:

-

Electrophilic Activation: The 3-fluoro substituent is electron-withdrawing (

effect).[1][2] This destabilizes the transition state for electrophilic aromatic substitution on the ring but increases the electrophilicity of the benzylic ketone (C4 of the butyrate chain).[3] This makes the initial nucleophilic attack by hydrazine or amines faster compared to the non-fluorinated tolyl analog.[2][3] -

Regiocontrol: In cyclization reactions (e.g., with hydrazine), the increased electrophilicity at the ketone ensures that hydrazone formation occurs rapidly, locking the regiochemistry before the secondary cyclization with the ester group.[3]

Core Protocol: Synthesis of 6-(3-fluoro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one[1]

This is the "workhorse" reaction for this intermediate. The resulting dihydropyridazinone is a stable, crystalline scaffold ready for further diversification.[2][3]

Materials

-

Precursor: Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (1.0 equiv)[1]

-

Reagent: Hydrazine hydrate (80% or 98% grade, 2.5 equiv)

-

Solvent: Absolute Ethanol (0.5 M concentration relative to precursor)

-

Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates initial imine formation.[1]

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (10.0 g, 42 mmol) in Absolute Ethanol (85 mL).

-

Addition: Add Hydrazine Hydrate (5.25 g, ~105 mmol) dropwise over 5 minutes at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Workup (Crystallization):

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

) followed by cold diethyl ether ( -

Drying: Dry in a vacuum oven at

for 12 hours.

Typical Yield: 85–92%

Characterization:

Advanced Derivatization Pathways[1]

Once the dihydropyridazinone core is established, two divergent pathways allow access to aromatic pyridazines or functionalized scaffolds.[2][3]

Pathway A: Aromatization to Pyridazinone

To restore aromaticity to the heterocyclic ring (creating a fully conjugated pyridazinone), dehydrogenation is required.[3]

-

Reagents: Bromine (

) in Acetic Acid OR -

Protocol: Treat the dihydropyridazinone with 1.1 equiv of

in glacial acetic acid at

Pathway B: Chlorination to 3-Chloro-6-arylpyridazine

This converts the lactam oxygen into a reactive chloride leaving group, enabling

-

Reagents: Phosphorus Oxychloride (

, excess).[3] -

Protocol: Reflux the aromatic pyridazinone in neat

for 3 hours. Remove excess -

Utility: The resulting chloro-pyridazine is a potent electrophile.[1][2][3] React with amines, alkoxides, or thiols to generate library diversity.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the target keto-ester.

Figure 1: Divergent synthetic pathways from the gamma-keto ester precursor to bioactive pyridazine scaffolds.[1][2]

Data Summary & Troubleshooting

Solvent Compatibility Table

| Solvent | Reaction Type | Suitability | Notes |

| Ethanol | Cyclization | Excellent | Green solvent, easy workup, high solubility of keto-ester.[1][2][3] |

| Acetic Acid | Cyclization | Good | Acts as solvent and catalyst; harder to remove than EtOH.[2][3] |

| Toluene | Paal-Knorr | Moderate | Requires Dean-Stark trap to remove water; higher temp.[1][2] |

| THF | Grignard/Reduction | Poor | Hydrazine has low solubility in THF.[2][3] |

Troubleshooting Guide

References

-

Sotelo, E., et al. "Efficient synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones."[1][3] Synthetic Communications, 32(13), 2002.[3] (General protocol adaptation).

-

National Center for Biotechnology Information. PubChem Compound Summary for substituted pyridazinones. Available at: [Link].[2][3]

-

Organic Chemistry Portal. Synthesis of Pyridazines and Dihydropyridazinones. Available at: [Link].[2][3]

Application Notes and Protocols: Preparation of Pyridazinone Derivatives from Ethyl 4-Aryl-4-Oxobutyrates

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1] These scaffolds are recognized as important pharmacophores due to their wide spectrum of biological activities.[1] The pyridazinone core is a versatile structural motif found in numerous therapeutic agents with applications as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system-acting drugs.[2] Their diverse pharmacological profiles stem from their ability to interact with a variety of biological targets.[1] The synthesis of pyridazinone derivatives is a key area of research, with various methods developed to access this privileged scaffold. One of the most common and effective methods involves the cyclocondensation of γ-keto acids or their ester derivatives with hydrazine or its derivatives.[3] This application note provides a detailed guide for the preparation of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones from ethyl 4-aryl-4-oxobutyrates, outlining the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes.

Chemical Theory and Mechanism

The synthesis of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones from ethyl 4-aryl-4-oxobutyrates is a classic example of a cyclocondensation reaction. This reaction involves the formation of a heterocyclic ring from a bifunctional starting material through the reaction of two of its functional groups with a reagent, in this case, hydrazine.[4] The ethyl 4-aryl-4-oxobutyrate serves as the bifunctional substrate, possessing both an electrophilic keto group and an electrophilic ester group. Hydrazine (N₂H₄) acts as a dinucleophilic reagent.

The reaction proceeds through a two-step mechanism. The first step is the reaction of one of the nitrogen atoms of hydrazine with the carbonyl group of the ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the formation of the six-membered pyridazinone ring and the elimination of ethanol.

The regioselectivity of the cyclocondensation can be influenced by the reaction conditions. Under acidic conditions, the reaction is reported to proceed via the hydrazone intermediate.[4] The overall transformation results in the formation of a stable 4,5-dihydropyridazin-3(2H)-one structure.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones.

Experimental Protocol

This protocol details the synthesis of a representative 6-aryl-2,3,4,5-tetrahydropyridazin-3-one. The procedure can be adapted for various substituted ethyl 4-aryl-4-oxobutyrates.

Materials and Equipment

| Material/Equipment | Specifications |

| Ethyl 4-aryl-4-oxobutyrates | Substituted or unsubstituted |

| Hydrazine hydrate (N₂H₄·H₂O) | 80-100% solution |

| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous |

| Glacial Acetic Acid (optional) | Catalyst |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle or oil bath | |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| Beakers, graduated cylinders, etc. | Standard laboratory glassware |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Melting point apparatus | |

| NMR spectrometer | For product characterization |

| Mass spectrometer | For product characterization |

| IR spectrometer | For product characterization |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 4-aryl-4-oxobutyrate (1.0 eq) in a suitable solvent such as ethanol or methanol.[3]

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq). If desired, a catalytic amount of glacial acetic acid can be added to promote the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for a period of 1 to 18 hours.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

Isolation: If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.

-

Purification: If the product does not precipitate or if further purification is required, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Workflow Diagram

Caption: Step-by-step experimental workflow for pyridazinone synthesis.

Applications in Drug Development

Pyridazinone derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[5][6] The 6-aryl-2,3,4,5-tetrahydropyridazin-3-one scaffold is a key component in a variety of biologically active molecules. Some of the notable pharmacological activities associated with pyridazinone derivatives include:

-

Cardiovascular Agents: Certain pyridazinone derivatives have shown potential as cardiotonic agents.[6]

-

Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives exhibit significant anti-inflammatory and analgesic properties.[7][8]

-

Anticancer Activity: The pyridazinone nucleus has been incorporated into molecules with potent anticancer activity against various cancer cell lines.[8]

-

Antimicrobial Activity: Several pyridazinone derivatives have demonstrated antibacterial and antifungal properties.[5][8]

-

Anticonvulsant Activity: The pyridazinone scaffold is also found in compounds with anticonvulsant effects.[9]

The synthetic route described in this application note provides a reliable method for accessing a library of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones, which can be further modified to explore their structure-activity relationships (SAR) and develop novel therapeutic agents.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reflux time and continue to monitor by TLC. Ensure the appropriate amount of hydrazine hydrate was used. |

| Product loss during work-up | Use a minimal amount of cold solvent for washing the precipitate. Optimize the recrystallization solvent system to maximize recovery. | |

| Impure Product | Incomplete reaction | Purify the crude product by recrystallization or column chromatography. |

| Side reactions | Adjust the reaction conditions (e.g., temperature, catalyst) to minimize the formation of byproducts. | |

| Reaction does not proceed | Low reactivity of starting material | Consider using a more reactive hydrazine derivative or a different solvent. The addition of a catalytic amount of acid may be beneficial. |

| Deactivated catalyst (if used) | Use a fresh batch of the acid catalyst. |

Conclusion

The preparation of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones from ethyl 4-aryl-4-oxobutyrates via cyclocondensation with hydrazine is a robust and versatile synthetic method. This protocol provides a clear and detailed procedure for researchers in synthetic and medicinal chemistry. The resulting pyridazinone derivatives are valuable building blocks for the development of new therapeutic agents with a wide range of pharmacological activities. Careful execution of the experimental steps and appropriate characterization of the final products are crucial for successful synthesis and subsequent drug discovery efforts.

References

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. scispace.com [scispace.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. 1293. Pyridazines. Part III. Synthesis of 6-aryl-2,3,4,5-tetra-hydro- and -2,3-dihydro-pyridazin-3-ones and 3,6-diarylpyridazines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. scite.ai [scite.ai]

- 18. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. arkat-usa.org [arkat-usa.org]

Reduction of ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate to hydroxy esters

Application Note: Chemoselective & Stereoselective Reduction of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Strategic Overview

The reduction of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate (1) to its corresponding hydroxy ester (2) presents a classic but deceptive challenge in organic synthesis. While the transformation appears to be a simple ketone reduction, two critical factors dictate the success of this workflow:

-

Chemoselectivity: The reagent must reduce the ketone (C=O) without touching the ester moiety (COOEt).

-

The "Lactone Trap": The product is a

-hydroxy ester.[1][2] Under acidic conditions, thermal stress, or prolonged storage, it spontaneously cyclizes to form 5-(3-fluoro-4-methylphenyl)dihydrofuran-2(3H)-one (3) (a

This guide provides two validated routes: a cost-effective chemical reduction for racemic standards and a biocatalytic route for high-enantiomeric excess (ee) synthesis, essential for pharmaceutical intermediates.

Reaction Pathway & Logic

The following diagram illustrates the reaction flow and the critical bifurcation point where the desired product can degrade into the lactone impurity.

Figure 1: Reaction pathway highlighting the chemoselective reduction and the risk of spontaneous lactonization.

Protocol A: Chemical Reduction (Racemic)

Objective: Rapid synthesis of racemic hydroxy ester for analytical standards or non-chiral applications.

Primary Reagent: Sodium Borohydride (

Materials

-

Substrate (1): 10.0 g (approx. 42 mmol)

-

: 0.8 g (21 mmol, 0.5 eq - Note: 1 mole of

-

Solvent: Absolute Ethanol (100 mL)

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 g of Substrate (1) in 100 mL of absolute ethanol in a round-bottom flask.

-

Cooling (Critical): Cool the solution to

using an ice bath.-

Why: Higher temperatures increase the risk of transesterification with the solvent or reduction of the ester group.

-

-

Addition: Add

portion-wise over 20 minutes.-

Observation: Mild gas evolution (

) will occur. Ensure internal temperature does not exceed

-

-

Monitoring: Stir at

for 60 minutes. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot ( -

Quench (The Safety Lock): Carefully add saturated aqueous

(50 mL) while stirring.-

Expert Insight:Do NOT use HCl. Strong mineral acids will catalyze the cyclization of the product into the lactone immediately.

buffers the solution to

-

-

Workup:

-

Evaporate the bulk of the ethanol under reduced pressure at

. -

Extract the residue with Ethyl Acetate (

). -

Wash combined organics with Brine.

-

Dry over

and concentrate.

-

-

Storage: Store the resulting oil at

. Do not distill; distillation heat will drive lactonization.

Protocol B: Biocatalytic Asymmetric Reduction

Objective: Synthesis of enantiopure (R)- or (S)-hydroxy ester (>99% ee).

Primary Reagent: Ketoreductase (KRED) / Carbonyl Reductase.

Cofactor System:

Biocatalytic Cycle Diagram

Figure 2: Cofactor recycling system using Isopropanol as the hydrogen donor.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

-

Note: pH 7.0 is the "sweet spot" regarding enzyme stability and prevention of spontaneous lactonization.

-

-

Reaction Mix (100 mL scale):

-

Buffer: 80 mL

-

Substrate (1): 500 mg (dissolved in 2 mL DMSO or IPA).

-

Cofactor:

(10 mg). -

Recycling Substrate: Isopropanol (10 mL) - Acts as both co-solvent and hydride source.

-

Enzyme: KRED (e.g., Codexis KRED-P1 series or equivalent commercial screening kit) - 20 mg.

-

-

Incubation: Stir at

@ 200 rpm for 24 hours. -

In-Process Control: Monitor conversion by HPLC.

-

Workup (Emulsion Control):

-

Add Celite (1 g) and filter to remove protein debris (prevents emulsions).

-

Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over Ethyl Acetate as it is less likely to hydrolyze or transesterify.

-

-

Purification: Flash chromatography on silica gel (pre-neutralized with 1%

in Hexane) if high purity is required.

Analytical & Quality Control

Data Summary Table

| Parameter | Chemical Reduction ( | Biocatalytic Reduction (KRED) |

| Conversion | >95% | >98% |

| Chemo-selectivity | High (at | Excellent (Enzyme specific) |

| Stereo-selectivity | Racemic (50:50) | >99% ee (Enzyme dependent) |

| Major Impurity | Protein residues | |

| Scalability | High (kg scale) | High (requires fermentation vol) |

NMR Characterization (Simulated)

-

Substrate (1):

4.12 (q, 2H, -

Product (2):

4.65 (dd, 1H,-

Diagnostic Shift: The disappearance of the triplet at 3.20 (alpha to ketone) and appearance of the methine signal at 4.65 confirms reduction.

-

-

Lactone Impurity (3): Disappearance of ethyl signals (quartet/triplet) indicates cyclization and loss of ethanol.

Expert Insights & Troubleshooting

1. The Lactonization Trigger: The thermodynamic equilibrium favors the lactone (5-membered ring) over the open hydroxy ester.

-

Avoid: Temperatures

during solvent removal. -

Avoid: Acidic workups (HCl,

). -

Stabilize: Store the hydroxy ester in a slightly basic solvent or neat at

if not using immediately.

2. Fluorine Effect: The 3-fluoro substituent on the phenyl ring increases the lipophilicity compared to the non-fluorinated analog.

-

Impact: In the biocatalytic route, you may need a higher percentage of co-solvent (DMSO/IPA) to keep the substrate in solution. However, >10% co-solvent can denature some KREDs.

-

Solution: Use a biphasic system (Buffer + MTBE) if solubility is a bottleneck.

3. Safety: The substrate contains a fluorine atom. While stable, incineration of waste containing this compound can generate HF. Dispose of waste via halogenated organic waste streams.

References

-

Brown, M. S., & Rapoport, H. (1963). "The Reduction of Esters with Sodium Borohydride." The Journal of Organic Chemistry, 28(11), 3261–3263. Link

- Foundational text on controlling NaBH4 chemoselectivity.

-

Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry, 13, 22-39. Link

- Comprehensive review of KRED/ADH mechanisms and cofactor recycling.

-

Kaluzna, I., et al. (2005). "Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols." Tetrahedron: Asymmetry, 16(22), 3682-3689. Link

- Specific protocols for enzym

- Fessner, W. D. (1998). "Biocatalytic Synthesis of Hydroxy Esters." Modern Biocatalysis, Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Fluorinated Oxobutyrates

Topic: Troubleshooting Ester Hydrolysis of Ethyl 4,4,4-trifluoro-3-oxobutyrate and Analogs Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Executive Summary: The "Fluorine Effect"

Welcome to the technical support hub for fluorinated

The trifluoromethyl (

-

Hyper-Electrophilicity: The

-ketone is highly susceptible to nucleophilic attack (leading to cleavage). -

Hydrate Stability: The ketone exists primarily as a gem-diol in the presence of water, complicating analysis.

-

Thermal Fragility: The corresponding free acid is exceptionally prone to decarboxylation.

This guide addresses these specific failure modes.

Module 1: The Stability Crisis (Decarboxylation)

Q: Why does my product bubble and disappear upon isolation?

Diagnosis: You are likely isolating the free acid and heating it (or drying it) above its stability threshold, causing rapid decarboxylation.

The Science:

Non-fluorinated

The Fix: Target the Salt, Not the Acid. Do not attempt to isolate the free acid unless you intend to use it immediately in a "one-pot" decarboxylative coupling. Instead, isolate the Lithium or Potassium carboxylate salt . The anionic carboxylate is resonance-stabilized and significantly more resistant to decarboxylation.

-

Protocol Adjustment: Perform hydrolysis with stoichiometric LiOH at 0°C. Lyophilize the aqueous layer to obtain the stable lithium salt.

Module 2: The Cleavage Trap (Retro-Claisen)

Q: Why does my NMR show trifluoroacetic acid (TFA) and acetate species?

Diagnosis: You used a base that was too strong or the temperature was too high, triggering a Retro-Claisen condensation .

The Science:

The

The Fix: Soften the Conditions.

-

Avoid Alkoxides: Never use NaOEt or NaOMe; they are basic enough to deprotonate the

-carbon but nucleophilic enough to cleave the ketone. -

Temperature Control: Keep reactions at or below 0°C.

-

Reagent Switch: Use LiOH (Lithium Hydroxide). Lithium coordinates tightly to the carbonyl oxygens, stabilizing the intermediate and directing attack toward the ester rather than the ketone cleavage pathway. Alternatively, use enzymatic hydrolysis (see Protocols).[1]

Module 3: The Phantom Product (Hydration)

Q: My reaction finished, but the ketone peak is missing in the NMR. Did I reduce it?

Diagnosis: No. You are observing the gem-diol (hydrate) form.[2]

The Science:

Unlike standard ketones, trifluoromethyl ketones form stable hydrates in the presence of water or moisture. The equilibrium constant (

-

Ketone Signal: ~180–190 ppm (Often missing or weak).

-

Gem-Diol Signal: ~90–95 ppm (Quaternary carbon, often mistaken for an impurity or solvent peak).

The Fix: Analytical Verification.

-

Solvent Switch: Run NMR in anhydrous DMSO-d6 or Acetonitrile-d3 . This shifts the equilibrium back toward the ketone.

-

Look for the Shift: If you see a quartet (

Hz) around 92 ppm, that is your "ketone."

Visualizing the Reaction Landscape

The following diagram illustrates the "Danger Zones" (Red) versus the "Safe Pathways" (Green) for processing these substrates.

Caption: Mechanistic pathways showing the narrow window for successful hydrolysis (Green) versus common failure modes (Red).

Standard Operating Protocols (SOPs)

Method A: Low-Temperature Lithium Hydrolysis (Recommended)

Best for: Generating a stable carboxylate salt for subsequent coupling reactions.

-

Preparation: Dissolve ethyl 4,4,4-trifluoro-3-oxobutyrate (1.0 equiv) in THF (

). Cool to 0°C in an ice bath. -

Hydrolysis: Add LiOH·H2O (1.05 equiv) dissolved in minimal water dropwise over 15 minutes. Do not use excess base.

-

Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (stain with KMnO4) or 19F NMR.

-

Workup (Crucial):

-

Do NOT acidify if you want to store the compound.

-

Concentrate the THF under reduced pressure (keep bath <30°C).

-

Lyophilize the remaining aqueous residue to obtain the Lithium 4,4,4-trifluoro-3-oxobutyrate as a white powder.

-

Storage: -20°C under Argon.

-

Method B: Enzymatic Hydrolysis (The "Gentle" Route)

Best for: Substrates sensitive to even mild basic conditions.

-

Enzyme Selection: Candida antarctica Lipase B (CALB) or Pig Liver Esterase (PLE) .

-

Buffer: Phosphate buffer (pH 7.0).

-

Procedure: Suspend ester in buffer (can add 5-10% DMSO for solubility). Add immobilized enzyme (e.g., Novozym 435).

-

Incubation: Stir at 25°C.

-

Termination: Filter off the enzyme.

-

Isolation: The product will be the carboxylate salt in buffer. Use directly or lyophilize.

Data Summary: Stability & Reactivity

| Parameter | Standard | Fluorinated | Consequence |

| pKa ( | ~11 | ~9 | Easier to deprotonate; enolizes readily. |

| Ketone Electrophilicity | Moderate | Very High | Prone to hydrate formation and nucleophilic cleavage. |

| Hydration ( | Negligible | High ( | NMR carbonyl peak disappears; solubility changes. |

| Decarboxylation Temp | >100°C | >25-40°C (Free Acid) | Free acid cannot be distilled or heated. |

References

-

Hydrate Formation & NMR

- Lal, G. S., et al. "Polysubstituted Trifluoromethyl Ketones." Journal of Organic Chemistry.

- Context: Explains the equilibrium between trifluoromethyl ketones and gem-diols, crucial for interpreting NMR d

-

(Representative context for

ketone hydration).

-

Retro-Claisen & Hydrolysis Challenges

-

Zard, S. Z., et al. "Synthesis of Trifluoromethyl Ketones from Carboxylic Acids."[3] Organic Syntheses.

- Context: Describes the instability of the intermediate acids and the tendency toward decarboxyl

-

-

Mild Hydrolysis Alternatives

-

Enzymatic Resolution

- Wang, N., et al. "Microbial synthesis of ethyl (R)

- Context: Demonstrates the stability of these substrates under biocatalytic conditions (aqueous/organic biphasic systems).

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Fluorotoluene

Welcome to the technical support center for chemists and researchers working with 2-fluorotoluene. This guide is designed to provide practical, in-depth solutions for a common challenge in organic synthesis: the effective removal of unreacted 2-fluorotoluene from your reaction mixtures. As experienced scientists, we understand that efficient purification is critical for obtaining high-quality products and reliable experimental outcomes. This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Understanding the Challenge: Properties of 2-Fluorotoluene

Before delving into purification techniques, it's essential to understand the physicochemical properties of 2-fluorotoluene that influence its separation from reaction products. These properties will dictate the most suitable purification strategy.

| Property | Value | Significance for Purification |

| Boiling Point | 113-114 °C (at 760 mmHg)[1][2] | The moderate boiling point allows for removal by distillation, especially if there is a significant difference in boiling points between 2-fluorotoluene and the desired product. |

| Melting Point | -62 °C[1][2] | As it is a liquid at room temperature, crystallization can be employed to isolate a solid product, leaving the unreacted starting material in the mother liquor. |

| Density | 1.001 g/mL at 25 °C[1][2] | Its density is very close to that of water, which can sometimes lead to challenges in phase separation during aqueous workups. |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[3][4] | This property is fundamental for designing effective liquid-liquid extraction protocols. |

| Polarity | Moderately polar.[3] | The polarity influences its retention characteristics in chromatographic separations. |

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and purification challenges in a direct Q&A format, providing actionable advice and step-by-step protocols.

Q1: My desired product has a much higher boiling point than 2-fluorotoluene. What is the most straightforward method to remove the unreacted starting material?

A1: Fractional Distillation is the recommended method in this scenario.

The significant difference in boiling points allows for an efficient separation. 2-Fluorotoluene, being more volatile, will distill off, leaving your less volatile product behind.

Expert Insight: The efficiency of the distillation is highly dependent on the difference in boiling points and the efficiency of your distillation column. For boiling point differences greater than 50 °C, a simple distillation may suffice. For smaller differences, a fractional distillation column (e.g., Vigreux, packed) is necessary to achieve good separation.[1]

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all joints are properly sealed.

-

Reaction Quenching & Workup: Before distillation, ensure the reaction is complete and has been appropriately quenched. A standard aqueous workup to remove any water-soluble byproducts is advisable. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Distillation:

-

Heat the distillation flask gently using a heating mantle.

-

Collect the fraction that distills at or near the boiling point of 2-fluorotoluene (113-114 °C).

-

Monitor the temperature at the still head. A sharp increase in temperature will indicate that the lower-boiling component has been removed.

-

The purified, higher-boiling product will remain in the distillation flask.

-

Troubleshooting:

-

Problem: The separation is poor, and the product is co-distilling with the 2-fluorotoluene.

-

Solution: Increase the efficiency of your fractional distillation column by using a longer column or one with a higher number of theoretical plates. Reduce the distillation rate to allow for better equilibration between the liquid and vapor phases.

-

Q2: My product is a solid. How can I remove the liquid 2-fluorotoluene?

A2: Recrystallization is the most effective technique for purifying a solid product from a liquid impurity.

The principle of recrystallization relies on the differential solubility of your product in a given solvent at different temperatures.[5][6][7] The unreacted 2-fluorotoluene will remain in the solvent (mother liquor) while your purified solid product crystallizes out upon cooling.

Expert Insight: The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. The 2-fluorotoluene should ideally be soluble in the chosen solvent at all temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose an appropriate solvent or solvent system.

-

Dissolution: Dissolve the crude reaction mixture (containing your solid product and unreacted 2-fluorotoluene) in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the 2-fluorotoluene.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting:

-

Problem: The product does not crystallize upon cooling.

-

Solution: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration of your product. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the pure product can also be effective.

-

-

Problem: The product oils out instead of crystallizing.

-

Solution: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

-

Q3: The boiling points of my product and 2-fluorotoluene are very close, and my product is an oil. What purification method should I consider?

A3: Flash Column Chromatography is the most suitable technique in this situation.

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[9] By carefully selecting the eluent system, you can achieve separation of compounds with very similar boiling points.

Expert Insight: The key to a successful chromatographic separation is finding an eluent system that provides a good separation factor (difference in retention factors, Rf) between 2-fluorotoluene and your product. Thin-layer chromatography (TLC) should be used to determine the optimal eluent system before running the column. For separating moderately polar compounds from the less polar 2-fluorotoluene, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: Develop a TLC method to determine the Rf values of 2-fluorotoluene and your product in various solvent systems. Aim for an Rf of your product between 0.2 and 0.4 and a significant difference in Rf from 2-fluorotoluene.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

-

Elution: Run the column by passing the eluent through the silica gel under positive pressure (using air or nitrogen).

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Solvent Removal: Combine the fractions containing the purified product and remove the solvent using a rotary evaporator.

Troubleshooting:

-

Problem: The compounds are not separating on the column.

-

Solution: The eluent system is not optimal. If the compounds are moving too quickly, decrease the polarity of the eluent. If they are moving too slowly or not at all, increase the polarity of the eluent. A shallower solvent gradient during elution can also improve separation.

-

Q4: Can I use a chemical method to remove residual 2-fluorotoluene?

A4: While less common for unreacted starting materials, a chemical quench can be considered if the product is stable to the reaction conditions.

This approach involves adding a reagent that selectively reacts with the 2-fluorotoluene to form a new compound that is more easily separated (e.g., by extraction or filtration). This is generally a more advanced and less universally applicable method. For instance, if your desired product is unreactive towards certain electrophilic aromatic substitution conditions, you could potentially introduce a functional group onto the unreacted 2-fluorotoluene to drastically change its polarity, facilitating separation. However, this is often more complex than physical separation methods.

Expert Insight: This method is highly specific to the reaction and the product's stability. It is crucial to ensure that the quenching reagent does not react with your desired product. A thorough literature search for selective reactions of 2-fluorotoluene is recommended before attempting this approach.

Workflow and Decision-Making Diagram

To assist in selecting the most appropriate purification strategy, the following diagram outlines a logical workflow based on the properties of your desired product.

Caption: Decision tree for selecting a purification method.

Concluding Remarks

The removal of unreacted 2-fluorotoluene from a reaction mixture is a common yet critical step in organic synthesis. The choice of purification method is dictated by the physical properties of the desired product. By understanding the principles behind distillation, recrystallization, and chromatography, and by systematically troubleshooting potential issues, researchers can effectively isolate their target compounds in high purity. This guide provides a foundational framework for addressing these purification challenges. For more complex separation problems, a combination of these techniques may be necessary.

References

-

Sinochem Nanjing Corporation. 2-Fluorotoluene. [Link]

-

Agilent. Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. [Link]

-

PubChem. 2-Fluorotoluene. [Link]

-

Chromatography Forum. Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link]

- Google Patents.

- Google Patents. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.

-

Amrita Vishwa Vidyapeetham. Recrystallization. [Link]

-

University of Alberta. Recrystallization. [Link]

- Google Patents.

-

PMC. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. [Link]

-

Patsnap. Preparation method of 2-chloro-4-fluorotoluene. [Link]

- Google Patents.

-

European Patent Office. Process for manufacture of fluoroaromatics - EP 0330420 A1. [Link]

-

University of Toronto. Experiment 2: Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Evans Group, Harvard University. Remove Sticky Reagents. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

Semantic Scholar. [18F]-Fluoride capture and release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a phosphonium borane. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

- Google Patents.

-

Chemistry LibreTexts. Introduction to Chromatographic Separations. [Link]

-

Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. [Link]

Sources

- 1. 2-Fluorotoluene | 95-52-3 [chemicalbook.com]

- 2. 2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 95-52-3: 2-Fluorotoluene | CymitQuimica [cymitquimica.com]

- 4. 2-Fluorotoluene Chemical Properties, Applications, Safety, and China Manufacturer Supply [sinochem-nanjing.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. athabascau.ca [athabascau.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Crystallization of 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. We will address common challenges and frequently asked questions, grounding our recommendations in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the structural significance of 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid and why is crystallization crucial?

A1: 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid is a γ-keto acid. This bifunctional molecule contains both a ketone and a carboxylic acid group, making it a valuable building block in organic synthesis.[1] Such compounds are often precursors or intermediates in the development of active pharmaceutical ingredients (APIs).[2][3]

Crystallization is the most critical purification step for these solid compounds for several reasons:[4][5]

-

Chemical Purity: It effectively removes impurities from the reaction mixture, such as starting materials, by-products, and colorants.

-

Polymorph Control: The specific crystalline form (polymorph) of an API can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability.[6] Controlled crystallization ensures the formation of the desired, most stable polymorph.

-

Physical Properties: The process allows for control over crystal size and habit (shape), which affects downstream processing steps like filtration, drying, and formulation.[2]

Q2: What are the guiding principles for selecting an appropriate crystallization solvent for this compound?

A2: A suitable solvent system is the cornerstone of a successful crystallization. The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7][8]

For 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid, consider the following:

-

Polarity: The molecule has a polar carboxylic acid group and a moderately polar ketone, but also a large, non-polar aromatic ring. This suggests that solvents of intermediate polarity or solvent mixtures will be most effective.

-

Functional Group Compatibility: The solvent must be inert and not react with the compound. For instance, highly reactive solvents should be avoided.

-

Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but ideally at least 10 °C below the compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[7]

-

Volatility: The solvent should be volatile enough to be easily removed from the final crystalline product during drying.[7]

Based on these principles and literature on similar aromatic keto-acids, promising candidates include alcohols (methanol, ethanol), aqueous alcohol mixtures, and mixtures of hydrocarbons with alcohols.[9][10]

Q3: What are the most common and effective crystallization techniques for this type of molecule?

A3: Several techniques can be employed, with the choice depending on the chosen solvent system and the compound's properties.[5][6]

-

Cooling Crystallization: This is the most common method.[6] The impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As the solution slowly cools, the solubility decreases, leading to supersaturation and the formation of pure crystals.[4]

-

Anti-Solvent Crystallization: This technique is used when a good single solvent cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble. A second "anti-solvent," in which the compound is insoluble but which is miscible with the first solvent, is then slowly added.[2][5] This reduces the overall solubility of the compound in the mixture, inducing crystallization.

-

Evaporative Crystallization: The solvent is slowly evaporated from the solution, increasing the concentration of the solute and leading to crystallization.[6] This is often used for generating high-quality single crystals for analysis but can be less practical for bulk purification.

Troubleshooting Guide

Q4: My compound separated as an oil instead of forming crystals ("oiling out"). What causes this and how can I fix it?

A4: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[7] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Impurities can also depress the melting point, exacerbating the issue.

Causality & Corrective Actions:

-

Cause: The cooling rate is too fast, or the solution is too concentrated.

-

Solution 1: Reheat and Dilute. Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Allow the solution to cool much more slowly.[11]

-

Solution 2: Lower the Crystallization Temperature. If possible, use a solvent system with a lower boiling point so that the solution temperature stays below the compound's melting point.

-

Solution 3: Use an Anti-Solvent. Dissolve the compound in a good solvent at room temperature and slowly add an anti-solvent to induce crystallization without heating.

Q5: Crystallization occurred almost instantly upon cooling, resulting in a fine powder. Is this a problem?

A5: Yes, this is often problematic. Rapid precipitation, or "crashing out," traps impurities within the fast-forming solid, defeating the purpose of crystallization.[11] The goal is slow crystal growth, which allows for the selective incorporation of only the desired molecules into the lattice, excluding impurities. An ideal crystallization should show initial crystal formation after 5-15 minutes of cooling, with continued growth over 20-60 minutes.[11]

Causality & Corrective Actions:

-

Cause: The solution is too supersaturated. The solubility of the compound in the chosen solvent is likely too low at the elevated temperature.

-

Solution: Reheat the flask to redissolve the solid. Add more of the hot solvent to reduce the level of supersaturation.[11] This will keep the compound in solution for a longer period during the cooling phase, promoting slower, more orderly crystal growth.

Q6: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A6: The absence of crystallization indicates that the solution is not sufficiently supersaturated at the lower temperature.

Causality & Corrective Actions:

-

Cause 1: Too Much Solvent. You have likely used an excessive amount of solvent, and the compound remains soluble even at low temperatures.

-

Solution 1: If the solvent is volatile, you can boil off a portion of it to increase the concentration.[8][11] After reducing the volume, allow the solution to cool again.

-

Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial nucleation event.

-

Solution 2: Induce Crystallization.

-

Seeding: Add a tiny, pure crystal of the target compound to the solution. This "seed" provides a template for further crystal growth.[2][4]

-

Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[8] The microscopic scratches on the glass can provide nucleation sites.

-

Q7: The final yield of my crystalline product is very low. How can I improve recovery?

A7: Low yield is often a trade-off for high purity, but it can be optimized.

Causality & Corrective Actions:

-

Cause 1: Inappropriate Solvent Choice. The compound may have significant solubility in the solvent even at low temperatures, meaning a large portion remains in the mother liquor.

-